molecular formula C23H21N3O4 B2451199 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034546-77-3

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2451199
CAS RN: 2034546-77-3
M. Wt: 403.438
InChI Key: UTKYTORFYKUBEK-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea, also known as compound 1, is a small molecule inhibitor that has been extensively researched for its potential use as a therapeutic agent.

Scientific Research Applications

Conformational Studies and Self-Assembly

Research has demonstrated that compounds similar to "1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea" show interesting conformational adjustments, particularly in urea and thiourea-based assemblies. These adjustments occur through carbon–nitrogen bond rotation over an intramolecular hydrogen bonded synthon. Such compounds, including their urea derivatives, form homodimeric sub-assemblies within their respective assemblies, revealing the potential for designing complex molecular structures through self-assembly mechanisms. Notably, these conformational adjustments can influence the formation of polymorphic structures, which are of significant interest in the development of advanced materials (Phukan & Baruah, 2016).

Sensing and Detection Applications

Another study explored the physicochemical properties of a compound similar to the one , focusing on its application as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This highlights the compound's potential in environmental monitoring and analytical chemistry, where selective ion detection is crucial. The research outlined the mechanism of enhancement and complexation stoichiometry, emphasizing the compound's efficiency as a chemosensor (Asiri et al., 2018).

Synthesis of Complex Ring Systems

Compounds with urea functionalities have been utilized in synthesizing complex ring systems, such as benz[h]imidazo[1,2-c]quinazoline ring systems. These syntheses involve double cyclization processes, showcasing the versatility of urea derivatives in constructing intricate molecular architectures. Such ring systems are of interest due to their potential pharmacological activities (Petridou-Fischer & Papadopoulos, 1984).

Metal-Organic Frameworks (MOFs)

Research into metal-organic frameworks (MOFs) has also leveraged urea derivatives, demonstrating their utility in constructing MOFs with unique topologies and functional properties. For instance, a urea-functionalized MOF was synthesized and exhibited unprecedented (3,4)-connected topology, underscoring the role of urea derivatives in the development of new materials with potential applications in gas storage, separation, and catalysis (Yang et al., 2011).

Luminescent Biosensors

Urea-functionalized compounds have been applied as luminescent biosensors, exemplifying their role in biomedical research and diagnostics. A study on a urea-functionalized luminescent metal-organic framework demonstrated its application in detecting biomarkers for human poisoning, highlighting the compound's sensitivity and reversibility. This indicates the potential for developing advanced diagnostic tools based on urea derivatives (Lei et al., 2022).

properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-21-15-30-23(29)26(21)14-20(17-8-2-1-3-9-17)25-22(28)24-13-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,20H,13-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKYTORFYKUBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea

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